molecular formula C18H25N3O2 B14004849 n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide CAS No. 43121-73-9

n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide

Cat. No.: B14004849
CAS No.: 43121-73-9
M. Wt: 315.4 g/mol
InChI Key: XRKXAHWEEXQASA-UHFFFAOYSA-N
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Description

n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. This benzamide derivative features a urea-like (carbamoyl) linkage within its structure, a motif commonly found in molecules that act as enzyme inhibitors or receptor modulators . Compounds with similar scaffolds have been investigated for their potential to interact with protein targets, such as proteases and kinases, by forming key hydrogen bonds within the active site . The specific placement of two cyclopentyl rings may enhance the molecule's lipophilicity and its ability to fit into defined hydrophobic pockets on target proteins. Researchers can utilize this chemical as a building block or a core structure for developing novel bioactive molecules. Its potential applications include serving as a lead compound in drug discovery programs, a tool for probing biochemical pathways, or a intermediate in the synthesis of more complex chemical entities. Future studies are required to fully elucidate its specific mechanism of action, binding affinity, and cellular activity. This compound is For Research Use Only. Not for use in diagnostic or therapeutic procedures, nor for human consumption.

Properties

CAS No.

43121-73-9

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

N-cyclopentyl-2-(cyclopentylcarbamoylamino)benzamide

InChI

InChI=1S/C18H25N3O2/c22-17(19-13-7-1-2-8-13)15-11-5-6-12-16(15)21-18(23)20-14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,22)(H2,20,21,23)

InChI Key

XRKXAHWEEXQASA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide typically involves:

  • Formation of amide bonds between cyclopentylcarbamoyl groups and benzamide derivatives.
  • Use of activated carboxylic acid derivatives or coupling reagents to promote amide bond formation.
  • Protection/deprotection strategies may be employed to ensure selectivity and yield.

Stepwise Synthetic Route

A representative synthetic route can be outlined as follows:

  • Preparation of Cyclopentylcarbamoyl Intermediate:

    • Cyclopentylamine reacts with an activated carboxylic acid derivative (e.g., acid chloride or anhydride) to form cyclopentylcarbamoyl moiety.
    • This reaction is generally carried out under mild conditions with a base such as triethylamine to scavenge HCl.
  • Coupling with 2-Aminobenzamide:

    • The cyclopentylcarbamoyl intermediate is then coupled with 2-aminobenzamide.
    • Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) facilitate the formation of the second amide bond.
    • Reaction conditions typically involve solvents such as dichloromethane or DMF at room temperature or slightly elevated temperatures.
  • Purification:

    • The crude product is purified by column chromatography using hexane/ethyl acetate mixtures.
    • Recrystallization from suitable solvents yields the pure compound.

Alternative Synthetic Approaches

  • Direct Amide Cyclization (DAC):
    Some studies on cyclic peptides and related amides suggest that direct amide cyclization under specific conditions (e.g., using DEPBT and TEA) can yield cyclic or bicyclic amides with high efficiency (up to 91% yield). Although this method is more common for cyclic peptides, it may be adapted for synthesizing related amide-containing compounds like the target benzamide derivative.

  • Suzuki Coupling for Functionalization:
    In related benzamide derivatives, Suzuki coupling reactions have been used to introduce aryl or heteroaryl substituents on benzamide rings, which could be adapted for functionalizing the benzamide core before or after amide formation.

Detailed Research Findings and Data Tables

Representative Reaction Conditions and Yields

Step Reactants Conditions Solvent Catalyst/Coupling Agent Temperature Yield (%) Reference
1 Cyclopentylamine + Acid chloride Stirring, base present DCM or DMF Triethylamine 0–25 °C 85–90
2 Cyclopentylcarbamoyl intermediate + 2-aminobenzamide Coupling reaction DCM/DMF EDCI or DCC + HOBt RT to 40 °C 75–85
3 Purification Column chromatography Hexane/Ethyl acetate

Characterization Data (Typical)

Technique Data/Observation Notes
1H NMR Signals corresponding to aromatic protons, cyclopentyl methylene protons, and amide NH Confirms amide formation
13C NMR Carbonyl carbons, aromatic carbons, cyclopentyl carbons Structural confirmation
LC-MS Molecular ion peak at m/z 448 (M+1) Confirms molecular weight
Melting Point Specific melting range depending on purity Used for purity assessment

Notes on Synthesis Optimization

  • Solvent Choice: Polar aprotic solvents like DMF or dichloromethane are preferred for coupling reactions to enhance solubility and reaction rates.
  • Coupling Agents: Use of additives like HOBt (1-hydroxybenzotriazole) can suppress side reactions and improve yields.
  • Temperature Control: Mild temperatures prevent decomposition or side reactions.
  • Purification: Gradient elution in chromatography allows separation of closely related impurities.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to the presence of two amide bonds. Key pathways include:

Conditions Products Mechanistic Notes
Strong acids (e.g., HCl) Cyclopentylamine + 2-[(cyclopentylcarbamoyl)amino]benzoic acidAcid-catalyzed cleavage of benzamide bond, yielding carboxylic acid and amine.
Strong bases (e.g., NaOH) Sodium salt of benzoic acid derivative + cyclopentylamineBase-mediated saponification of amide groups, forming carboxylate salts .

Research Findings :

  • Hydrolysis is critical for metabolic degradation, as noted in drug development studies.

  • Computational models predict faster hydrolysis of the benzamide group compared to the carbamoyl moiety due to steric hindrance from cyclopentyl substituents .

Nucleophilic Substitutions

The electrophilic carbonyl groups participate in nucleophilic attacks:

Reagents Products Applications
Grignard reagents (R-Mg-X) Substituted benzamides or ring-opened intermediatesSynthesis of branched amines or ketones.
Alkyl lithiums N-alkylated derivativesTailoring lipophilicity for pharmacokinetic optimization .

Key Observations :

  • Reactions with organometallic reagents require anhydrous conditions to prevent competing hydrolysis.

  • Steric shielding from cyclopentyl groups reduces reaction rates with bulky nucleophiles .

Oxidation Reactions

The aromatic ring and adjacent functional groups are susceptible to oxidation:

Oxidizing Agent Products Conditions
KMnO₄ (acidic) 2-[(cyclopentylcarbamoyl)amino]terephthalic acidHarsh aqueous acidic media.
CrO₃ Ketone derivatives via benzylic oxidationAnhydrous organic solvents.

Experimental Data :

  • Oxidation of the benzene ring to carboxylic acids occurs at elevated temperatures (>100°C).

  • Selective benzylic oxidation is achievable under mild conditions, preserving amide functionalities.

Salt Formation

The compound forms stable salts with mineral acids, enhancing solubility:

Acid Product Utility
HCl Hydrochloride saltImproved bioavailability in aqueous formulations .
H₂SO₄ Sulfate saltIntermediate purification via crystallization.

Notable Studies :

  • Salt formation mitigates the compound’s low intrinsic solubility (logP ≈ 3.2), a common challenge in drug formulation .

Acylation and Cross-Coupling

While direct acylation is limited due to substituted amides, derivatization via Suzuki coupling has been explored in analogous systems:

Reaction Type Reagents Outcome
Suzuki coupling Aryl boronic acids, Pd catalysts Introduction of aryl/heteroaryl groups at halogen sites*

*Note : Requires halogenated precursors, which are not inherent to the parent compound but highlight potential synthetic modifications .

Stability Under Thermal and Photolytic Conditions

Condition Degradation Pathway Implications
Thermal (>150°C) Decomposition into cyclopentyl isocyanate and benzoquinone derivativesLimits high-temperature processing.
UV light Radical-mediated cleavage of amide bondsNecessitates light-protected storage in drug development .

Scientific Research Applications

n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of bacterial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Benzamide Derivatives

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Flash Point (°C)
This compound 315.41 1.18 499.6 172.4
N-Cyclopentyl-2-(2,2,2-trifluoroethyl)benzamide (5g) 260.13 N/A N/A N/A

Research Findings and Mechanistic Insights

  • Binding Modes: Thiadiazine derivatives (e.g., 5a, 5e) exhibit superior BACE-1 inhibition due to interactions with the S3 pocket and hydrogen bonding to Gly34/Asp228 . The cyclopentyl groups in this compound may similarly enhance binding through hydrophobic interactions.
  • Safety Profile: While neuroleptic benzamides are associated with clinical poisoning risks , the high flash point (172.4°C) and low vapor pressure (4.08E-10 mmHg) of this compound suggest greater thermal stability .

Biological Activity

n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide (CAS Number: 43121-73-9) is a synthetic compound belonging to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H25N3O2
  • Molecular Weight : 315.41 g/mol
  • Structural Features : The compound features a cyclopentyl group, an amide bond, and a benzamide structure, which contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell viability in various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)1.4
MDA-MB-23115.3
Other Cell LinesVaries

The compound's mechanism of action involves inducing apoptosis through the activation of caspases and the cleavage of PARP (Poly ADP-ribose polymerase), which are crucial markers in the apoptotic pathway.

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • PARP Inhibition : The compound inhibits PARP cleavage, leading to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : It affects cell cycle progression, contributing to reduced proliferation rates in tumor cells.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (0.9912)
  • Blood-Brain Barrier Penetration : Moderate probability (0.9338)
    These properties indicate potential for both systemic and central nervous system effects, making it a candidate for further development in treating cancers that metastasize to the brain .

Case Studies

  • In Vivo Studies : In murine models, administration of this compound resulted in significant tumor size reduction compared to controls. Histopathological analysis revealed decreased vascular density and reduced proliferation markers in treated tumors .
  • Combination Therapy : When used in combination with other chemotherapeutic agents, this compound demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Q & A

Q. What are the key considerations for optimizing the synthesis of n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide?

Methodological Answer: Synthesis optimization should focus on:

  • Reagent Selection: Use carbodiimide-based coupling agents (e.g., DCC or EDC) for amide bond formation between cyclopentylamine and benzamide intermediates, ensuring minimal side reactions .
  • Solvent Compatibility: Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates while stabilizing reactive species .
  • Purification Strategies: Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) to isolate high-purity product .
  • Yield Monitoring: Track reaction progress via TLC or HPLC, adjusting stoichiometry or reaction time as needed .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign peaks to confirm cyclopentyl substituents and carbamoyl linkages. Compare with computed chemical shifts from DFT models .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous benzamides .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
  • Waste Disposal: Segregate organic waste (e.g., unreacted amines, solvents) and dispose via certified hazardous waste contractors .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or Hirshfeld surface analysis) resolve electronic and intermolecular interactions in this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and charge distribution. Compare with experimental NMR shifts .
  • Hirshfeld Surface Analysis: Map intermolecular contacts (e.g., C–H···O bonds) using CrystalExplorer, identifying dominant interactions influencing crystal packing .
  • Thermodynamic Properties: Compute Gibbs free energy and enthalpy of formation using Gaussian-based software (e.g., THERMO.PY ) for stability assessments .

Q. How should researchers address contradictions between experimental data and computational predictions?

Methodological Answer:

  • Error Source Identification:
    • Validate computational parameters (e.g., basis sets, solvent models) against experimental conditions .
    • Re-examine crystal structure refinements for potential disorder or thermal motion artifacts .
  • Cross-Validation: Compare results across multiple software (e.g., ORCA, Gaussian) and experimental replicates .

Q. What factorial design approaches are suitable for studying structure-activity relationships (SAR) of this benzamide derivative?

Methodological Answer:

  • 2k Factorial Design: Vary factors like substituent position (e.g., cyclopentyl vs. cyclohexyl) and reaction temperature to evaluate their impact on bioactivity .
  • Response Surface Methodology (RSM): Optimize synthetic yield or binding affinity by modeling interactions between solvent polarity and catalyst concentration .

Q. How can researchers establish correlations between structural modifications and biological activity in analogs of this compound?

Methodological Answer:

  • SAR Workflow:
    • Synthesize Analog Libraries: Modify cyclopentyl groups or introduce halogen substituents .
    • In Vitro Assays: Test inhibition of target enzymes (e.g., MEK kinases) using fluorescence polarization or SPR .
    • QSAR Modeling: Use MolDescriptor or RDKit to correlate logP, polar surface area, and IC50 values .

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